

Application Note: Quantification of Crocin Using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Corosin*

Cat. No.: *B14634867*

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Introduction

Crocin is a major active carotenoid constituent found in saffron (*Crocus sativus* L.) and the fruit of gardenia (*Gardenia jasminoides* Ellis).^[1] It is responsible for the characteristic color of saffron and possesses a wide range of pharmacological activities, including neuroprotective, antidepressant, anti-inflammatory, and anticancer effects.^{[1][2][3]} Accurate and reliable quantification of crocin is crucial for quality control of herbal medicines, pharmacological research, and the development of new therapeutic agents. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of crocin in various sample matrices.

Principle

This method utilizes reversed-phase HPLC to separate crocin from other components in the sample. A C18 column is commonly used for this purpose.^[4] The separation is achieved by using a mobile phase, typically a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.^[4] The components of the mobile phase and the gradient can be optimized to achieve the best separation. Detection and quantification are performed using a UV-Vis detector at approximately 440 nm, which is the maximum absorbance wavelength for crocins.^[4]

Experimental Protocols

1. Sample Preparation

The extraction of crocin from plant material is a critical step for accurate quantification. A common method involves solvent extraction.

- Materials:
 - Dried and powdered plant material (e.g., saffron stigmas or gardenia fruits)
 - Extraction solvent: 50-80% ethanol or methanol in water[5]
 - Vortex mixer
 - Centrifuge
 - 0.45 μm syringe filter
- Protocol:
 - Weigh a precise amount of the powdered plant material (e.g., 100 mg).
 - Add a defined volume of the extraction solvent (e.g., 10 mL).
 - Vortex the mixture for 1-2 minutes to ensure thorough mixing.
 - Sonication or reflux extraction can be employed to improve extraction efficiency.[6]
 - Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.
 - Carefully collect the supernatant.
 - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
 - Samples should be protected from light and stored at low temperatures (e.g., 5°C) to prevent degradation.[4]

2. Standard Preparation

A standard stock solution of crocin is required for calibration.

- Materials:
 - Crocin standard of known purity
 - Methanol or a suitable solvent
- Protocol:
 - Accurately weigh a small amount of the crocin standard (e.g., 1 mg).
 - Dissolve it in a known volume of the solvent (e.g., 10 mL) to prepare a stock solution.
 - From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

3. HPLC-UV Analysis

- Instrumentation:
 - HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[4]
 - Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).[4] The gradient can be optimized for specific sample types.
 - Flow Rate: 0.8 - 1.0 mL/min[4][7]
 - Injection Volume: 10 - 20 μ L
 - Column Temperature: 25 - 30 $^{\circ}$ C
 - Detection Wavelength: 440 nm[4]

Data Presentation

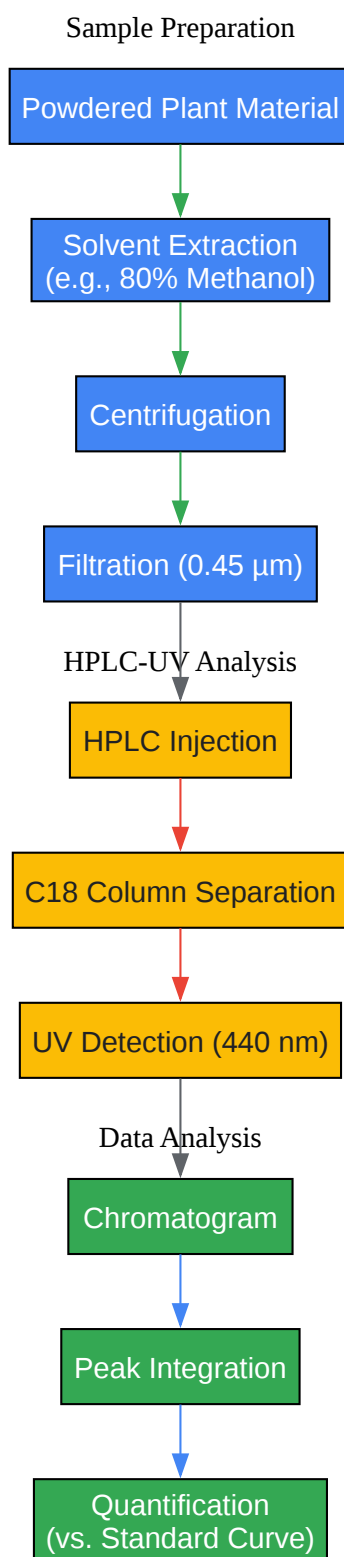
Table 1: HPLC-UV Method Parameters

Parameter	Value
Column	C18 reversed-phase (250 mm x 4.6 mm, 5 µm) [4]
Mobile Phase	Gradient of Water (0.1% Formic Acid) and Acetonitrile[4]
Flow Rate	0.8 mL/min[4]
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	440 nm[4]

Table 2: Calibration Data for Crocin Quantification

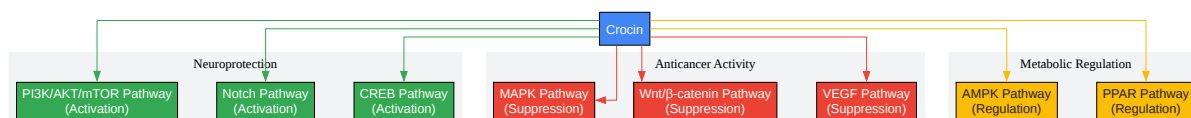
Concentration (µg/mL)	Peak Area (arbitrary units)
1	15000
5	75000
10	150000
25	375000
50	750000
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	Dependent on instrument sensitivity
Limit of Quantification (LOQ)	Dependent on instrument sensitivity

Visualizations



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Caption: Experimental workflow for crocin quantification by HPLC-UV.



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Caption: Signaling pathways modulated by crocin.[1][2]

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